6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate
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Overview
Description
Erythromycin, monohydrate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus) . It is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections . The compound is known for its broad-spectrum antimicrobial activity and is often used as an alternative for patients allergic to penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin, monohydrate is typically produced through biosynthesis during the fermentation of Saccharopolyspora erythraea . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic .
Industrial Production Methods: Industrial production of erythromycin, monohydrate involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, crystallization, and drying to obtain the final product . Advanced techniques such as encapsulation in nanoparticles have also been explored to improve the stability and bioavailability of erythromycin .
Chemical Reactions Analysis
Types of Reactions: Erythromycin, monohydrate undergoes several chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Erythromycin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Strong acids like hydrochloric acid and bases like sodium hydroxide are often used.
Major Products Formed:
Oxidation: Degradation products such as anhydroerythromycin.
Substitution: Various substituted erythromycin derivatives.
Scientific Research Applications
Erythromycin, monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Erythromycin, monohydrate exerts its effects by inhibiting bacterial protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides during translation . This action prevents the growth and replication of bacteria, making erythromycin a bacteriostatic antibiotic .
Comparison with Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a longer half-life.
Clarithromycin: Similar to erythromycin but with improved acid stability and better oral absorption.
Spiramycin: Used primarily in veterinary medicine and for treating toxoplasmosis.
Uniqueness of Erythromycin: Erythromycin is unique due to its broad-spectrum activity and its use as an alternative for patients allergic to penicillin . It also has a well-established safety profile and is available in various formulations, making it versatile for different clinical applications .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYMKYQKIUWFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.